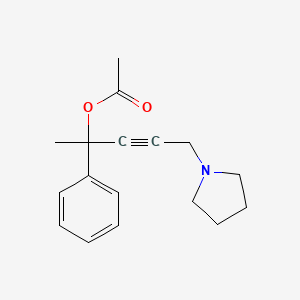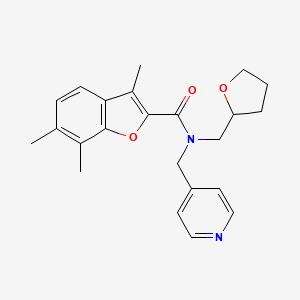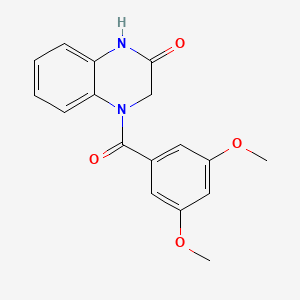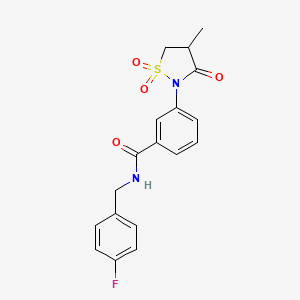
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as MPBPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBPA is a derivative of phenibut, a gamma-aminobutyric acid (GABA) analog, and has been shown to possess anxiolytic and nootropic properties. In
作用機序
The exact mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is not fully understood. However, it is believed to act as a GABA-B receptor agonist, similar to phenibut. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. This may explain the anxiolytic and nootropic effects of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate.
Biochemical and Physiological Effects:
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to a decrease in neuronal excitability. This may explain its anxiolytic effects. 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to improve cognitive function, including memory and learning. Additionally, 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity and few side effects in animal studies. However, one limitation of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate research. One potential direction is to further investigate its anxiolytic and nootropic effects in humans. Another potential direction is to explore its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate and its effects on GABAergic neurotransmission.
合成法
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be synthesized by reacting phenibut with acetic anhydride and 1-bromobut-2-yne in the presence of triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been described in several research papers and has been shown to yield high purity 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate.
科学的研究の応用
1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and pharmacology. It has been shown to possess anxiolytic and nootropic properties, making it a potential candidate for the treatment of anxiety disorders and cognitive impairment. 1-methyl-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been studied for its potential use as a tool for studying GABAergic neurotransmission.
特性
IUPAC Name |
(2-phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-15(19)20-17(2,16-9-4-3-5-10-16)11-8-14-18-12-6-7-13-18/h3-5,9-10H,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVLSPPHZRVYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C#CCN1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-5-pyrrolidin-1-ylpent-3-yn-2-yl) acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)


![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4989115.png)
![N-({4-allyl-5-[(3-anilino-3-oxopropyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4989121.png)
![3-ethyl-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989136.png)

![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenyl acetate](/img/structure/B4989155.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)